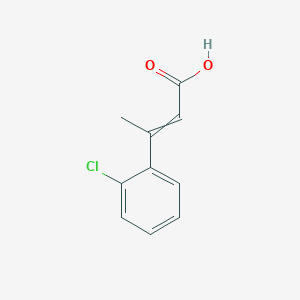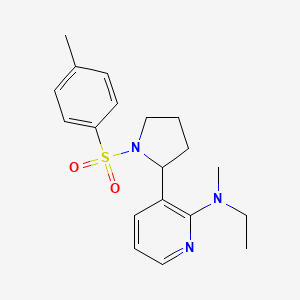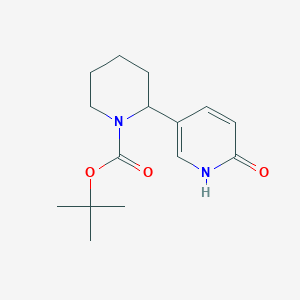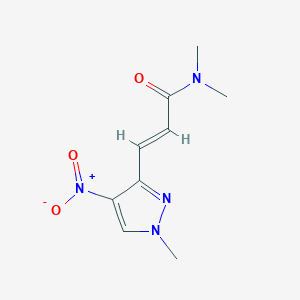
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide typically involves the reaction of N,N-dimethylacrylamide with 1-methyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated products, and substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitro-1H-pyrazole: Known for its energetic properties and used in the synthesis of high-energy materials.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with similar structural features and applications in energetic materials.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Used in various synthetic applications and has similar reactivity.
Uniqueness
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is unique due to its combination of the dimethylacrylamide moiety with the nitropyrazole ring. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12N4O3 |
|---|---|
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
(E)-N,N-dimethyl-3-(1-methyl-4-nitropyrazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C9H12N4O3/c1-11(2)9(14)5-4-7-8(13(15)16)6-12(3)10-7/h4-6H,1-3H3/b5-4+ |
InChI-Schlüssel |
RYUFCXYAHBTFPU-SNAWJCMRSA-N |
Isomerische SMILES |
CN1C=C(C(=N1)/C=C/C(=O)N(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CN1C=C(C(=N1)C=CC(=O)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





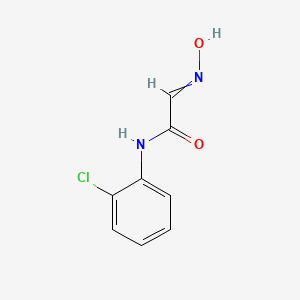


![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)


